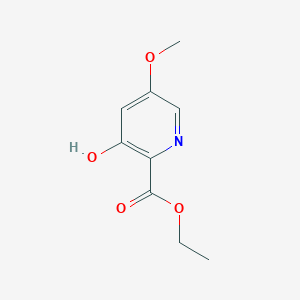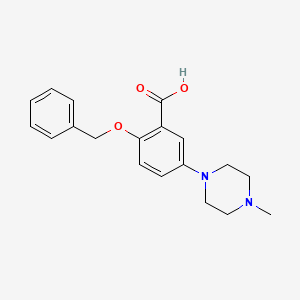
4-(3-pyridin-4-ylpropoxy)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-pyridin-4-ylpropoxy)benzoic acid is an organic compound with the molecular formula C15H13NO3 It is a derivative of benzoic acid, where the benzoic acid moiety is linked to a pyridine ring through a propoxy chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-pyridin-4-ylpropoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 3-(pyridin-4-yl)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction can be summarized as follows:
4-Hydroxybenzoic acid+3-(Pyridin-4-yl)propyl bromideK2CO3,DMF4-[3-(Pyridin-4-yl)propyloxy]benzoic acid
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
4-(3-pyridin-4-ylpropoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
4-(3-pyridin-4-ylpropoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and metal-organic frameworks (MOFs).
作用机制
The mechanism of action of 4-(3-pyridin-4-ylpropoxy)benzoic acid depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The propoxy chain and pyridine ring can interact with hydrophobic and aromatic regions of the target molecules, influencing their function.
相似化合物的比较
Similar Compounds
4-(Pyridin-4-yl)benzoic acid: Similar structure but lacks the propoxy chain.
3-(Pyridin-4-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of benzoic acid.
4-(3-Pyridyl)butanoic acid: Similar structure but with a butanoic acid moiety.
Uniqueness
4-(3-pyridin-4-ylpropoxy)benzoic acid is unique due to the presence of both a benzoic acid moiety and a pyridine ring linked by a propoxy chain
属性
分子式 |
C15H15NO3 |
|---|---|
分子量 |
257.28 g/mol |
IUPAC 名称 |
4-(3-pyridin-4-ylpropoxy)benzoic acid |
InChI |
InChI=1S/C15H15NO3/c17-15(18)13-3-5-14(6-4-13)19-11-1-2-12-7-9-16-10-8-12/h3-10H,1-2,11H2,(H,17,18) |
InChI 键 |
FGCFEKDCZUOWRW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)O)OCCCC2=CC=NC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



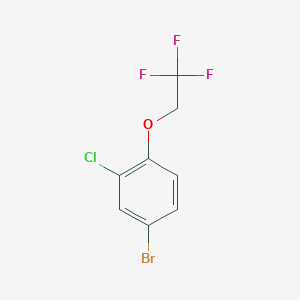
![N-(4-{2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoyl]hydrazino}-4-oxobutyl)-N-methyl-L-valyl-N-[(3R,4S,5S)-1-{(2S)-2-[(1R,2R)-3-{[(2S)-3-(1H-indol-3-yl)-1-(1,2-oxazinan-2-yl)-1-oxopropan-2-yl]amino}-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl}-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N-methyl-L-valinamide](/img/structure/B8567698.png)
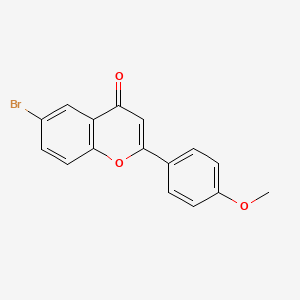
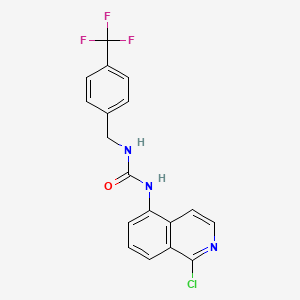
![(1S,4R,6S)-6-methoxy-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B8567718.png)
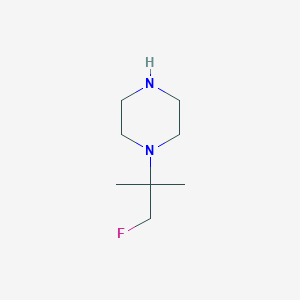

![2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B8567757.png)

